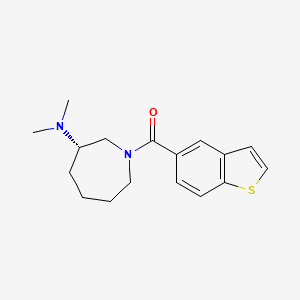

(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis AnalysisThe synthesis of compounds with structural similarities often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol (Asiri & Khan, 2010). This method, involving elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, could potentially be adapted for the synthesis of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine."

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the structural determination of a benzothiazol-2-amine derivative was achieved through X-ray crystallographic analysis, offering insights into the atomic arrangement and molecular conformation (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Chemical Reactions and Properties

Chemical properties of similar compounds reveal reactivity patterns, such as the ability to undergo condensation, substitution, and cyclization reactions. The synthesis and reactivity of benzothiophene derivatives, for instance, highlight the potential for creating diverse chemical structures with varying functionalities (Petrov, Popova, & Androsov, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactions

- The synthesis of related compounds often involves condensation reactions, as demonstrated by Abdullah M. Asiri et al. (2010), where a compound was synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol. This process could be analogous to methods employed for synthesizing "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" by modifying the starting materials or reaction conditions to target the specific structure of interest (Asiri, Khan, & Arabia, 2010).

Material Properties and Applications

- Research on similar benzothiazole derivatives has shown these compounds can exhibit interesting photophysical properties. For example, Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli response of a novel V-shaped molecule and its potential application as a security ink, highlighting how structural modifications in benzothiazole derivatives can significantly affect their optical and electronic properties, thus hinting at the potential applications of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" in material science or as functional components in smart materials (Lu & Xia, 2016).

Reactivity and Mechanistic Insights

- The study of reaction mechanisms, such as the amide formation by carbodiimide in aqueous media, provides insights into the reactivity of functional groups present in the compound of interest. Nakajima and Ikada (1995) elucidated the mechanism of amide bond formation, which could be relevant for understanding how "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" might react under similar conditions, especially considering its potential for bioconjugation and pharmaceutical applications (Nakajima & Ikada, 1995).

Catalysis and Synthetic Applications

- The compound's potential in catalysis or as an intermediate in organic synthesis could be inferred from studies on similar structures. For instance, the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, as described by Abbas Rahmati and Z. Khalesi (2012), showcases the versatility of nitrogen-containing heterocycles in facilitating organic transformations, which might be applicable to the synthesis or functionalization of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" for pharmaceutical or material science purposes (Rahmati & Khalesi, 2012).

Eigenschaften

IUPAC Name |

1-benzothiophen-5-yl-[(3S)-3-(dimethylamino)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-18(2)15-5-3-4-9-19(12-15)17(20)14-6-7-16-13(11-14)8-10-21-16/h6-8,10-11,15H,3-5,9,12H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRJZIKCLPJWNT-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)